molecular formula C22H21F3N2O4S2 B2966195 methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 685130-40-9

methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2966195
CAS No.: 685130-40-9
M. Wt: 498.54
InChI Key: ORKDUELRXVEHDV-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic structure integrating a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine moiety linked via an acetamido group to a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate scaffold. Key structural attributes include:

  • Benzothiazine ring: A sulfur- and nitrogen-containing heterocycle with a keto group at position 3 and a trifluoromethyl substituent at position 6, contributing to electronegativity and lipophilicity.
  • Tetrahydro-benzothiophene: A partially saturated thiophene ring fused to a cyclohexene system, esterified at position 3 with a methyl group.

The trifluoromethyl group enhances metabolic stability and membrane permeability, common in agrochemicals and pharmaceuticals, as seen in analogs like triflusulfuron methyl ester .

Properties

IUPAC Name

methyl 6-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S2/c1-10-3-5-12-15(7-10)33-20(18(12)21(30)31-2)27-17(28)9-16-19(29)26-13-8-11(22(23,24)25)4-6-14(13)32-16/h4,6,8,10,16H,3,5,7,9H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKDUELRXVEHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the benzothiazine and benzothiophene ringsThe final steps involve the coupling of the benzothiazine intermediate with the benzothiophene derivative under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the trifluoromethyl group makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazine and benzothiophene rings can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The benzothiazine and benzothiophene rings contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules from literature, focusing on heterocyclic systems, substituents, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Structure Key Substituents/Functional Groups Notable Properties/Applications
Target Compound Benzothiazine + Benzothiophene -CF₃, -COOCH₃, acetamido linker Potential agrochemical (inferred)
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine Benzoxathiine -OCH₃, thiophene Studied for synthetic accessibility
Triflusulfuron methyl ester Triazine + sulfonylurea -CF₃CH₂O-, -SO₂NHCO- Herbicide (sulfonylurea class)
Methyl 3-[[4-(4-bromo-2-formylphenoxy)...]benzoate Triazine + benzoate -Br, -CHO, -OCH₃ Intermediate in polymer synthesis

Key Comparisons:

Heterocyclic Systems :

  • The target’s benzothiazine ring differs from benzoxathiine () by replacing oxygen with nitrogen, altering hydrogen-bonding capacity and electronic properties. Benzoxathiines exhibit lower polarity due to oxygen’s electronegativity, while benzothiazines may engage in stronger N–H···O interactions .
  • Triazine-based compounds () feature a six-membered ring with three nitrogen atoms, enabling π-stacking and coordination chemistry, unlike the fused bicyclic systems in the target compound .

Substituent Effects :

  • The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity compared to methoxy (-OCH₃) or bromo (-Br) groups in analogs. This group is associated with resistance to oxidative degradation in pesticides .
  • Ester vs. Sulfonylurea : The target’s methyl ester group (-COOCH₃) contrasts with sulfonylurea moieties in triflusulfuron, which confer herbicidal activity via acetolactate synthase inhibition .

Synthetic Accessibility :

  • The acetamido linker in the target compound may require coupling reagents (e.g., DCC/HOBt), similar to triazine synthesis methods using sodium hydride/DMF (). However, steric hindrance from the tetrahydro-benzothiophene could complicate reaction yields .

Crystallographic Behavior :

  • Software like SHELXL and ORTEP-3 () are critical for resolving such complex structures. The target’s -CF₃ group may induce unique crystal packing vs. smaller substituents (e.g., -OCH₃) due to steric and electronic effects .

Biological Activity

Methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C₁₈H₁₈F₃N₃O₃S₂ and a molecular weight of 579.5 g/mol. Its structure includes a benzothiazine core, which is known for various biological activities including antimicrobial and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds related to benzothiazines exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzothiazine can exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds range from 25 to 600 µg/mL, with certain modifications leading to enhanced activity .
    • The presence of trifluoromethyl groups in the structure has been associated with increased potency against microbial strains .
  • Anti-inflammatory Effects :
    • Benzothiazine derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. This activity is often linked to their ability to inhibit specific enzymes involved in inflammatory pathways .
  • CNS Activity :
    • Some studies suggest that benzothiazine derivatives may exhibit central nervous system (CNS) depressant effects, which could be beneficial in treating conditions such as anxiety and depression .
  • Anticancer Potential :
    • Preliminary investigations indicate that certain benzothiazine compounds show promise in anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyBiological ActivityFindings
Study 1AntimicrobialMIC values ranged from 25–600 µg/mL against Gram-positive bacteria .
Study 2Anti-inflammatoryDemonstrated significant inhibition of pro-inflammatory markers in vitro .
Study 3CNS DepressantExhibited dose-dependent effects on anxiety-related behaviors in animal models .
Study 4AnticancerInduced apoptosis in various cancer cell lines with IC50 values below 10 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve interaction with biological targets.
  • Amino Acids Substituents : Altering these can significantly impact the compound's pharmacokinetics and bioactivity.

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